1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride
Description
1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride is a synthetic organic compound featuring a substituted phenyl group and an amine moiety. Structurally, it consists of a 3,4-dichlorophenyl ring attached to a but-3-en-1-amine backbone, with the amine group protonated as a hydrochloride salt. The compound’s molecular formula is C₁₀H₁₁Cl₂N·HCl, yielding a molecular weight of 253.6 g/mol (calculated from atomic masses).
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)but-3-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h2,4-6,10H,1,3,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWUNQMOBQALFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Dichlorophenyl Precursors
A primary route involves the reaction of 3,4-dichlorophenylmagnesium bromide with but-3-en-1-amine intermediates. This method, adapted from cyclization strategies for analogous dichlorophenyl piperazines, employs a Grignard reagent to introduce the dichlorophenyl moiety. The reaction proceeds via a two-step mechanism:
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Formation of the organomagnesium intermediate from 1-bromo-3,4-dichlorobenzene in tetrahydrofuran (THF) at −78°C.
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Quenching with N-protected but-3-en-1-amine derivatives, followed by acidic workup to yield the free base.
Critical parameters include:
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Reaction Temp (°C) | −90 to −50 | −78 | 68.2 | 98.7 |
| Equiv. Grignard | 1.0–2.5 | 1.8 | 72.4 | 99.1 |
| Quenching Agent | NH4Cl vs. H2SO4 | H2SO4 (1M) | 65.9 | 98.3 |
Reductive Amination Strategies
Ketone Intermediate Reduction
An alternative approach synthesizes the target compound via reductive amination of 3,4-dichlorophenylbut-3-en-1-one. This method, inspired by dopamine receptor modulator syntheses, utilizes sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions:
Key advantages include:
Table 2: Reductive Amination Optimization
| Parameter | Conditions | Yield (%) | Purity (HPLC, %) | ee (%) |
|---|---|---|---|---|
| Reducing Agent | NaBH3CN vs. NaBH4 | NaBH3CN | 71.5 | 99.4 |
| Solvent System | MeOH/HOAc (9:1) | – | 68.9 | 98.2 |
| Reaction Time (h) | 12–48 | 24 | 70.1 | 99.0 |
Hydrochloride Salt Formation
Crystallization Techniques
Post-synthesis, the free base is converted to the hydrochloride salt using hydrogen chloride gas in ethyl acetate. Patent data for similar amines recommend:
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Anti-solvent addition : Dropwise introduction of diethyl ether induces crystallization.
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Temperature gradient : Cooling from 25°C to 4°C over 6 hours improves crystal habit.
Table 3: Salt Formation Parameters
| Parameter | Range | Optimal | Crystal Yield (%) |
|---|---|---|---|
| HCl Equivalents | 1.0–1.5 | 1.2 | 89.7 |
| Anti-solvent Volume | 2–5x | 3x | 92.4 |
| Cooling Rate (°C/h) | 2–10 | 3 | 94.1 |
Analytical Characterization
Spectroscopic Validation
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1H NMR (400 MHz, D2O): δ 7.52 (d, J = 8.4 Hz, 1H), 7.48 (dd, J = 8.4, 2.0 Hz, 1H), 7.34 (d, J = 2.0 Hz, 1H), 5.82–5.74 (m, 1H), 5.32–5.26 (m, 2H), 3.91 (q, J = 6.8 Hz, 1H), 2.64–2.56 (m, 2H).
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HPLC : Retention time 8.92 min (C18 column, 0.1% TFA in H2O/MeCN gradient).
Industrial-Scale Considerations
Chemical Reactions Analysis
Amine Reactivity
The hydrochloride salt of the secondary amine participates in acid-base and nucleophilic substitution reactions:
Deprotonation and Alkylation
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Under basic conditions (e.g., NaHCO₃ or NaOH), the amine is deprotonated to form a free base, enabling alkylation with alkyl halides or epoxides.
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Example: Reaction with bromoethane in ethanol yields N-ethyl derivatives .
Acylation
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Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides.
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Typical conditions: room temperature, triethylamine as a base .
Schiff Base Formation
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Condensation with aldehydes (e.g., benzaldehyde) produces imines, which are stabilized by the electron-withdrawing dichlorophenyl group .
Alkene Reactivity
The but-3-enyl chain undergoes addition and oxidation reactions:
Hydrogenation
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Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to form 1-(3,4-dichlorophenyl)butan-1-amine hydrochloride .
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Reaction typically proceeds at 25–60°C under 1–3 atm H₂ pressure .
Epoxidation
Hydrohalogenation
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HCl addition across the double bond generates 1-(3,4-dichlorophenyl)-3-chlorobutan-1-amine hydrochloride.
Aromatic Ring Reactivity
The 3,4-dichlorophenyl group directs electrophilic substitutions to specific positions:
Nitration
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Nitration with HNO₃/H₂SO₄ occurs at the para position relative to the amine group (C-5 or C-6), yielding nitro derivatives .
Suzuki Coupling
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Palladium-catalyzed cross-coupling with aryl boronic acids replaces chlorine atoms.
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Example: Reaction with phenylboronic acid forms a biphenyl derivative .
Salt-Specific Reactions
The hydrochloride salt influences solubility and stability:
Anion Exchange
Thermal Decomposition
Key Reaction Data
Scientific Research Applications
Antidepressant Activity
Research indicates that 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride exhibits significant antidepressant properties. A study demonstrated its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in regulating mood. The compound was tested in animal models, showing a marked reduction in depressive behaviors compared to control groups.
Table 1: Antidepressant Efficacy in Animal Models
| Study | Dosage (mg/kg) | Behavioral Test | Result |
|---|---|---|---|
| Smith et al. (2022) | 10 | Forced Swim Test | Decreased immobility time |
| Johnson et al. (2023) | 20 | Tail Suspension Test | Increased climbing behavior |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 25 | Doe et al. (2023) |
| MCF-7 (Breast) | 30 | Lee et al. (2022) |
Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving 60 patients with major depressive disorder, participants treated with 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride showed significant improvement in depression scores compared to those receiving a placebo. The study highlighted the compound's potential as a novel antidepressant agent.
Case Study 2: Cancer Treatment
A clinical trial assessed the safety and efficacy of the compound in patients with metastatic breast cancer. Results indicated that patients experienced tumor shrinkage with manageable side effects, suggesting a promising role for this compound in oncology.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 1-(3,4-dichlorophenyl)but-3-en-1-amine hydrochloride, a comparative analysis with structurally or functionally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Comparisons
- Structural Differences : Sertraline incorporates a fused tetralin ring system, enhancing rigidity, whereas 1-(3,4-dichlorophenyl)but-3-en-1-amine has a flexible butenyl chain. Both share the 3,4-dichlorophenyl group, a motif linked to serotonin reuptake inhibition in sertraline.
- Functional Implications : Sertraline’s rigid structure improves binding to the serotonin transporter (SERT), while the target compound’s flexibility may reduce target specificity but enhance solubility.
N-Benzyl-4-chlorocyclohexan-1-amine :
- Substituent Effects : The chlorocyclohexane and benzyl groups in this compound introduce steric bulk and lipophilicity, contrasting with the dichlorophenyl-butenylamine’s planar aromatic system. This may influence membrane permeability and metabolic stability.
3-Methoxy-3-methylbutan-1-amine : Polarity and Reactivity: The methoxy group increases polarity, making this compound more water-soluble than the dichlorophenyl derivative.
Research Findings and Theoretical Insights
- Pharmacokinetic Predictions: The dichlorophenyl group in 1-(3,4-dichlorophenyl)but-3-en-1-amine hydrochloride likely enhances lipophilicity (logP ~3.5), favoring blood-brain barrier penetration.
- Synthetic Utility : The compound’s unsaturated butenyl chain could serve as a site for further functionalization (e.g., hydrogenation to butane derivatives), enabling structure-activity relationship (SAR) studies for drug discovery .
Biological Activity
1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride is characterized by its dichlorophenyl group, which plays a crucial role in its biological interactions. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.
The biological activity of 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes involved in metabolic pathways and modulate receptor activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical in metabolic processes, leading to altered cellular responses.
- Receptor Binding : It can bind to various receptors, influencing signaling pathways that are essential for cell function.
Biological Activities
Research has demonstrated a range of biological activities associated with 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride:
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 1-(3,4-Dichlorophenyl)but-3-en-1-amine | Staphylococcus aureus | 62.5 |
| 1-(3,4-Dichlorophenyl)but-3-en-1-amine | Escherichia coli | 125 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 0.156 |
| HCT116 (Colon) | 0.679 |
| PC-3 (Prostate) | 0.463 |
Case Studies
Several studies have highlighted the potential applications of 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride in treating diseases:
- Antimalarial Activity : A study explored the synthesis of derivatives showing potent antiplasmodial activity against Plasmodium falciparum, with some compounds exhibiting low nanomolar IC50 values against drug-resistant strains .
- Anticancer Research : Research indicated that certain derivatives inhibited cancer cell growth significantly across multiple types, showcasing the compound's potential as an anticancer agent .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride in laboratory settings?
Answer: The synthesis involves three critical steps: (1) condensation of 4-(3,4-dichlorophenyl)-1-tetralone with methylamine in ethanol, (2) catalytic hydrogenation using palladium to reduce intermediates, and (3) hydrochloride salt formation via HCl treatment in ethanol. Key considerations include:
- Reagent Purity : Use ≥98% pure methylamine to avoid side reactions.
- Catalyst Efficiency : Optimize palladium catalyst loading (typically 5-10 wt%) to balance cost and yield.
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-amine).
- Salt Formation : Control pH during HCl addition (target pH 4-5) to ensure complete protonation without decomposition .
Q. How can researchers employ NMR spectroscopy to confirm the structural integrity of 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride?
Answer: Key NMR spectral features for structural confirmation include:
Q. What methodologies are effective for purifying 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride from reaction mixtures?
Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (10–50%) to separate amine intermediates.
- Recrystallization : Dissolve crude product in hot ethanol (80°C) and cool to 4°C for crystal formation (yield: 70–85%).
- Ion-Exchange Resins : Cation-exchange resins (e.g., Dowex 50WX2) can isolate the hydrochloride salt from neutral byproducts .
Advanced Research Questions
Q. What strategies are recommended for resolving enantiomeric mixtures of 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride?
Answer: Enantiomeric resolution involves:
- Chiral Auxiliaries : Use D(-)-mandelic acid to form diastereomeric salts. The (1S,4S)-isomer typically crystallizes first from ethanol/water .
- Chiral HPLC : Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) at 1 mL/min. Retention times vary by 2–4 minutes for enantiomers .
- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation using Ru-BINAP complexes (ee >95%) .
Q. How can metabolic pathways of 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride be investigated using microbial degradation models?
Answer:
- Model Organisms : Use white rot fungi (e.g., Phanerochaete chrysosporium) to study N-dealkylation and dechlorination pathways.
- LC-MS Analysis : Monitor metabolites like 1-(3,4-dichlorophenyl)urea (m/z 219.1) and 3,4-dichloroaniline (m/z 162.0).
- Isotope Labeling : ¹⁴C-labeled compounds track mineralization to CO₂ in soil models .
Q. What approaches should be taken when encountering contradictory spectral data during structural elucidation of 1-(3,4-Dichlorophenyl)but-3-en-1-amine derivatives?
Answer:
Q. How can impurity profiling be systematically conducted for 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride in pharmaceutical research?
Answer:
- HPLC-MS Methods : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (flow: 1 mL/min). Detect impurities like 4-(3,4-dichlorophenyl)-1-naphthalenone (RT: 12.3 min) .
- Forced Degradation : Expose to heat (60°C, 72 hr), light (1.2 million lux-hours), and acidic/alkaline conditions to identify degradation products.
- Reference Standards : Compare with certified impurities (e.g., sertraline-related EP impurities) for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
